N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound that features a benzofuran core linked to a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor drugs . These suggest a wide range of potential targets.
Mode of Action
It’s known that the thiazole ring, a key structural component of this compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . These chemical properties could play a role in its interaction with its targets.
Biochemical Pathways
Given the broad biological activities of thiazole derivatives, it’s likely that this compound could influence multiple pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.
Thiazole Ring Formation: The thiazole ring is formed by the reaction of α-haloketones with thiourea or thioamides.
Coupling Reaction: The final step involves coupling the benzofuran core with the thiazole ring through amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-methylthiazol-4-yl)phenyl)benzamide
- N-(2-(2-methylthiazol-4-yl)phenyl)benzothiazole-2-carboxamide
- N-(2-(2-methylthiazol-4-yl)phenyl)benzoxazole-2-carboxamide
Uniqueness
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran core and a thiazole ring, which imparts distinct chemical and biological properties
Biological Activity
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzofuran core linked to a thiazole ring, which is known for contributing to various biological activities. The structural formula can be represented as:
Key Properties
Property | Value |
---|---|
Molecular Weight | 342.39 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Core : Synthesized via cyclization reactions involving phenolic derivatives.
- Thiazole Ring Formation : Achieved through reactions of α-haloketones with thiourea or thioamides.
- Coupling Reaction : The final step involves amide bond formation using coupling reagents like EDCI and HOBt under mild conditions.
Antimicrobial Activity
Research indicates that compounds with thiazole moieties often exhibit significant antimicrobial properties. In a study assessing various thiazole derivatives, this compound was evaluated against multiple bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 mg/mL |
Escherichia coli | 1.0 mg/mL |
Bacillus cereus | 0.25 mg/mL |
These results suggest that the compound demonstrates promising antibacterial activity, particularly against Gram-positive bacteria .
Antifungal Activity
The compound has also shown efficacy against various fungal strains. For instance, it was tested against Candida albicans and Aspergillus niger, yielding MIC values as low as 0.11 mg/mL, indicating strong antifungal potential compared to standard antifungal agents like ketoconazole .
Anticancer Activity
The anticancer properties of this compound were assessed in vitro against several cancer cell lines. Notably, it exhibited cytotoxic effects with IC50 values indicating effective growth inhibition:
Cell Line | IC50 (µM) |
---|---|
A431 (epidermoid carcinoma) | 10 ± 1 |
MCF7 (breast cancer) | 15 ± 3 |
HT29 (colon cancer) | 12 ± 2 |
The structure–activity relationship (SAR) analysis highlighted the importance of the thiazole and benzofuran components in enhancing cytotoxicity .
Case Studies
Several case studies illustrate the compound's biological relevance:
- Study on Antitumor Activity : A recent publication reported that derivatives similar to this compound showed significant activity against Bcl-2 expressing cancer cells, suggesting potential use in targeted cancer therapies .
- Antimicrobial Evaluation : Another study demonstrated that modifications to the thiazole ring could enhance antimicrobial efficacy, indicating the need for further structural optimization to improve activity profiles against resistant strains .
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-12-20-16(11-24-12)14-7-3-4-8-15(14)21-19(22)18-10-13-6-2-5-9-17(13)23-18/h2-11H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCNFZTUZXEAHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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